3-Ethenyl-5-fluoropyridine
Overview
Description
3-Ethenyl-5-fluoropyridine is a chemical compound with the molecular formula C7H6FN . It is used in laboratory settings .
Synthesis Analysis
The synthesis of substituted pyridines, such as 3-Ethenyl-5-fluoropyridine, involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . The reaction involves photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers .Molecular Structure Analysis
The molecular structure of 3-Ethenyl-5-fluoropyridine is represented by the formula C7H6FN . The structure is based on a pyridine scaffold, which is a simple six-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving 3-Ethenyl-5-fluoropyridine are complex and involve various steps. For instance, the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates involves an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Scientific Research Applications
Fluorination Reactions and Synthetic Methods
Researchers use 3-Ethenyl-5-fluoropyridine as a building block for various synthetic pathways, including:
- Baltz-Schiemann Reaction : Conversion of 2-amino-5-nitropyridine to 2-amino-5-fluoropyridine, a key intermediate .
Availability:
3-Ethenyl-5-fluoropyridine is commercially available from multiple suppliers .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could suggest that 3-Ethenyl-5-fluoropyridine interacts with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including f 18 substituted pyridines for local radiotherapy of cancer . This suggests that 3-Ethenyl-5-fluoropyridine may also interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of fluoropyrimidines can be erratic and nonlinear when given orally . When given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, the resultant fluoropyrimidine has linear pharmacokinetics . This information might provide some insights into the ADME properties of 3-Ethenyl-5-fluoropyridine.
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The synthesis of fluoropyridines is influenced by various factors, including temperature and reaction conditions . These factors could potentially influence the action and stability of 3-Ethenyl-5-fluoropyridine.
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of a single fluorine atom into a molecule can significantly modify its biological properties, and this tool is frequently used during the search of active compounds .
properties
IUPAC Name |
3-ethenyl-5-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOWWLQQFFSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726205 | |
Record name | 3-Ethenyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1133879-69-2 | |
Record name | 3-Ethenyl-5-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133879-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethenyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethenyl-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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